2',3,3',4',5,7-Hexahydroxyflavone

Description

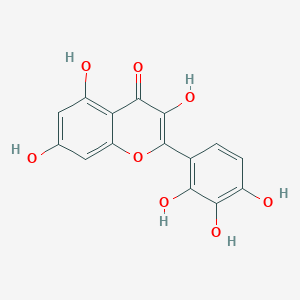

2',3,3',4',5,7-Hexahydroxyflavone is a polyhydroxylated flavone characterized by hydroxyl (-OH) groups at positions 2', 3, 3', 4', 5 (on the B and C rings) and 7 (on the A ring) of its flavone backbone. This unique substitution pattern distinguishes it from other hexahydroxyflavones, such as myricetin and gossypetin, which differ in hydroxyl group placement (see Table 1).

Properties

CAS No. |

529-44-2; 93752-78-4 |

|---|---|

Molecular Formula |

C15H10O8 |

Molecular Weight |

318.237 |

IUPAC Name |

3,5,7-trihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O8/c16-5-3-8(18)10-9(4-5)23-15(14(22)13(10)21)6-1-2-7(17)12(20)11(6)19/h1-4,16-20,22H |

InChI Key |

BOVVYLTXCXNLBL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexahydroxyflavones

Structural Differences and Implications

Hydroxylation Patterns :

- This compound : Features a rare 2'-OH on the B ring and a 3-OH on the C ring, which may influence metal chelation and enzyme binding. The clustered hydroxyls on the B ring (2',3',4',5') could enhance interactions with cellular targets like kinases or phosphatases .

- Myricetin (3,5,7,3',4',5'-hexahydroxyflavone) : The 3',4',5'-trihydroxy-B-ring mimics the catechol structure, enhancing antioxidant activity via radical scavenging .

- Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) : The additional 8-OH on the A ring contributes to its superior inhibition of PTP1B compared to myricetin, highlighting the importance of A-ring substitution .

Solubility and Bioavailability :

Myricetin’s higher water solubility (due to three A-ring hydroxyls) improves bioavailability compared to this compound, which has fewer polar groups on the A ring . Gossypetin’s 8-OH may reduce membrane permeability, limiting its therapeutic application despite high potency .

Functional Differences

- Anticancer Mechanisms: Myricetin and quercetagetin induce apoptosis via caspase activation and cell-cycle arrest (G2/M phase) . this compound’s B-ring hydroxyls may inhibit Aurora kinases, similar to synthetic flavone derivatives in , though experimental validation is needed .

Antioxidant Capacity : Myricetin’s 3',4',5'-trihydroxy-B-ring confers strong radical scavenging activity, while this compound’s dispersed hydroxyls might favor site-specific interactions with oxidative enzymes .

Q & A

Basic: What are the recommended handling and storage protocols for 2',3,3',4',5,7-Hexahydroxyflavone?

Methodological Answer:

- Handling: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood or well-ventilated area to minimize inhalation of dust .

- Storage: Keep the compound in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to light and moisture, as polyhydroxyflavones are prone to degradation .

- Disposal: Dissolve residual material in water or ethanol before disposal via certified chemical waste channels. Do not pour directly into drains without dilution .

Basic: What solvents are optimal for dissolving this compound in experimental assays?

Methodological Answer:

- Primary Solvent: Dimethyl sulfoxide (DMSO) is recommended due to its high solubility for hydroxylated flavones (~98% solubility for similar compounds). Prepare stock solutions at 10–50 mM and store aliquots at –80°C to avoid freeze-thaw cycles .

- Alternatives: Aqueous buffers with pH >7 (e.g., PBS) can be used for low-concentration solutions, but sonication at 40 kHz for 15–20 minutes may be required to enhance dissolution .

- Caution: Avoid methanol or chloroform, as they may induce precipitation or structural modifications .

Advanced: How can researchers design experiments to investigate the anti-inflammatory mechanisms of this compound?

Methodological Answer:

- Pathway Analysis: Use NF-κB and MAPK pathway inhibitors (e.g., BAY11-7082 for NF-κB; SB203580 for p38 MAPK) in co-treatment assays with LPS-stimulated macrophages. Measure cytokine levels (IL-6, TNF-α) via ELISA to assess suppression .

- Dose Optimization: Perform a dose-response curve (1–100 µM) to identify the IC50 for inflammatory markers. Include quercetin (3,3',4',5,7-pentahydroxyflavone) as a positive control for comparative analysis .

- Transcriptomic Profiling: Conduct RNA-seq on treated cells to identify differentially expressed genes linked to inflammation resolution .

Advanced: How can structural differences among polyhydroxyflavones explain contradictory bioactivity data in literature?

Methodological Answer:

- SAR Studies: Compare hydroxyl/methoxy group positions using analogs like myricetin (3,5,7,3',4',5'-hexahydroxyflavone) and gossypetin (3,5,7,8,3',4'-hexahydroxyflavone). For example, the 8-hydroxyl group in gossypetin enhances antioxidant activity but reduces solubility, impacting bioavailability .

- Computational Modeling: Perform molecular docking to assess binding affinity variations to targets like reverse transcriptases or COX-2. Myricetin’s 5'-hydroxyl group increases hydrogen bonding with HIV reverse transcriptase vs. This compound .

- Experimental Validation: Use LC-MS to quantify metabolite profiles in cellular assays, correlating structural features with efficacy .

Basic: What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Answer:

- HPLC-UV: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (90:10 to 50:50 over 30 min). Detect at 370 nm, the λmax for most hydroxyflavones .

- LC-MS/MS: Employ electrospray ionization (ESI) in negative mode for higher sensitivity. Use myricetin (m/z 317.03 [M-H]⁻) as an internal standard .

- Validation: Include spike-recovery experiments in plasma or tissue homogenates to assess matrix effects .

Advanced: What strategies mitigate cytotoxicity concerns in cell-based studies of this compound?

Methodological Answer:

- Cytotoxicity Screening: Perform MTT assays on normal cell lines (e.g., HEK293) alongside cancer cells (e.g., HeLa) to establish selectivity indices.

- NAC Co-Treatment: Add N-acetylcysteine (5 mM) to scavenge ROS if oxidative stress-induced cytotoxicity is observed .

- Subcellular Localization: Use fluorescent probes (e.g., DAPI for nuclei) to confirm whether the compound accumulates in mitochondria or lysosomes, which may explain cell-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.